molecular formula C5H4O4 B1253684 3,5-Dihydroxy-4H-pyran-4-one

3,5-Dihydroxy-4H-pyran-4-one

Cat. No.: B1253684
M. Wt: 128.08 g/mol
InChI Key: IGFDAUIQLNDPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydroxy-4H-pyran-4-one (CAS 488-18-6) is a chemical compound with the molecular formula C5H4O4 and a molecular weight of 128.08 g/mol . As a member of the pyran-4-one family, it serves as a core structure for several biologically significant molecules studied for their antioxidant properties. Research on closely related compounds, particularly those with additional substitutions on the pyranone ring, provides context for its potential research value. For instance, studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound found in Maillard reaction products, has demonstrated significant free radical scavenging abilities against ABTS˙+, DPHH, and galvinoxyl radicals . The specific arrangement of hydroxyl groups is critical to this activity, with research indicating that the enol structure in the moiety is a key factor for antioxidant efficacy . Another related compound, 3,5-dihydroxy-2-methyl-4H-pyran-4-one (5-Hydroxymaltol), is a known derivative of maltol that occurs naturally in various sources, including the fungus Penicillium echinulatum , toasted oak, and specific varieties of honey . These related compounds highlight the research interest in dihydroxy pyran-4-ones within the contexts of food chemistry, natural product analysis, and the investigation of antioxidant mechanisms. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

3,5-dihydroxypyran-4-one

InChI

InChI=1S/C5H4O4/c6-3-1-9-2-4(7)5(3)8/h1-2,6-7H

InChI Key

IGFDAUIQLNDPME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CO1)O)O

Synonyms

rubiginol

Origin of Product

United States

**advanced Synthetic Methodologies for 3,5 Dihydroxy 4h Pyran 4 One and Its Analogs**

Chemo-Enzymatic and Biocatalytic Synthesis Routes for Maltol (B134687)

Chemo-enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches leverage the catalytic power of enzymes to perform specific transformations, often under mild reaction conditions.

One notable biocatalytic approach involves the use of cytochrome P450 monooxygenases. For instance, Novosphingobium sp. SB32149 has been identified for its ability to hydroxylate the 2-methyl group of a maltol derivative, 3-benzyloxy-2-methyl-4-pyrone (BMAL), to produce 3-benzyloxy-2-hydroxymethyl-4-pyrone (BMAL-OH). researchgate.net Further engineering of the P450 enzyme system, including directed evolution, has led to enhanced production of BMAL-OH. researchgate.net

Another significant chemo-enzymatic strategy is the transglycosylation of maltol using cyclodextrin (B1172386) glucanotransferase (CGTase). koreascience.kr This process involves transferring a glycosyl group from a donor, such as dextrin, to maltol, which acts as the acceptor. koreascience.kr This results in the formation of maltol-α-D-glucoside and its maltooligo-glucosides. koreascience.kr The resulting monoglucoside can be isolated and its structure confirmed using various spectroscopic techniques. koreascience.kr

Table 1: Examples of Chemo-Enzymatic and Biocatalytic Reactions for Maltol and its Derivatives

Enzyme/Microorganism Substrate Product Key Features
Cytochrome P450 from Novosphingobium sp. SB32149 3-Benzyloxy-2-methyl-4-pyrone (BMAL) 3-Benzyloxy-2-hydroxymethyl-4-pyrone (BMAL-OH) Selective hydroxylation of the 2-methyl group. researchgate.net
Cyclodextrin Glucanotransferase (CGTase) Maltol and Dextrin Maltol-α-D-glucoside Transglycosylation reaction. koreascience.kr
Phenylalanine Ammonia Lyase (PAL) (E)-Cinnamic acid L-Phenylalanine (precursor for L-Tyrosine) Part of a multi-enzymatic synthesis of labeled amino acids. d-nb.info

Multi-Step Organic Synthesis Strategies Towards 3,5-Dihydroxy-4H-pyran-4-one

Traditional organic synthesis provides a versatile toolkit for constructing the maltol scaffold and its analogs. These multi-step strategies often involve key cyclization and rearrangement reactions to form the core pyranone ring.

Cyclization reactions are fundamental to the formation of the 4H-pyran-4-one ring. One common strategy involves the acid-catalyzed rearrangement of 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones, which are themselves derived from furfuryl alcohols. This process includes epoxidation of a pyranone intermediate followed by an acid-mediated ring contraction to yield maltol.

Another approach utilizes an acylation-cyclization strategy. For example, acyl pyrones can be converted into 7H-furo[3,2-b]pyran-7-ones in a one-pot procedure involving the removal of a benzyl (B1604629) protecting group under acidic conditions, which triggers cyclization and dehydration. nsf.gov

Rearrangement reactions offer elegant pathways to the pyranone core. The Achmatowicz rearrangement is a classic example, involving the oxidative ring expansion of furfuryl alcohols. thieme-connect.com An electrochemical adaptation of this method, using anodic dimethoxylation followed by acid-catalyzed hydrolysis, provides a route to pyranones. thieme-connect.com

The Boulton–Katritzky rearrangement is another powerful tool, particularly for synthesizing substituted 1,2,3-triazoles bearing an allomaltol fragment from pyrano[2,3-d]isoxazolone derivatives. beilstein-journals.orgnih.gov This reaction proceeds through the formation of hydrazones followed by a base-promoted recyclization. beilstein-journals.orgnih.gov

Cascade reactions, such as the Claisen rearrangement of maltol propargyl ether, demonstrate a deconstructive reorganization strategy. rhhz.net Thermal nsf.govnsf.gov-sigmatropic rearrangement leads to an intermediate that undergoes a second Claisen rearrangement, ultimately reorganizing the maltol moiety into a benzene (B151609) ring with an aldehyde group. rhhz.net

Green Chemistry Approaches in Maltol Production

The principles of green chemistry are increasingly being applied to the synthesis of maltol and other fine chemicals to minimize environmental impact. jddhs.commdpi.com This involves the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. orientjchem.org

The use of biocatalysts, as discussed in section 2.1, is a prime example of a green chemistry approach. acs.org Additionally, solvent selection plays a crucial role. The use of greener solvents like water and ethanol (B145695), or even solvent-free conditions, is preferred over traditional volatile organic compounds (VOCs). jddhs.comorientjchem.org For instance, a microwave-assisted extraction of maltol from Fraser fir needles using aqueous ethanol has been shown to be a greener and more selective alternative to traditional solvent extraction with dichloromethane. walisongo.ac.id

Atom economy is another key principle, aiming to maximize the incorporation of reactant atoms into the final product. acs.org Synthetic strategies that minimize the use of protecting groups and reduce the number of steps contribute to a higher atom economy and less waste generation. acs.org

Industrial-Scale Synthetic Processes for this compound

The industrial production of maltol has evolved from its initial isolation from natural sources like larch bark and pine needles to more efficient synthetic routes. researchgate.netscispace.com Early commercial production even involved the destructive distillation of wood. google.com

Modern industrial-scale synthesis often relies on carbohydrate chemistry. Maltol can be produced from glucose through the Maillard reaction, although this can lead to complex mixtures requiring significant purification. nih.govchemicalbook.comnih.gov The synthesis of maltol from carbohydrate derivatives was reported as early as the late 1960s and early 1970s. google.com

A key industrial challenge is scalability. For instance, while Maillard-based methods are feasible, they can suffer from low yields and complex purification processes to remove byproducts. A more straightforward industrial route involves the hydrolysis of furan (B31954) derivatives. For example, reacting furfuryl alcohols with a halogen-containing oxidant in an aqueous solution can produce pyran intermediates that are then hydrolyzed to maltol. google.com One patented process describes the hydrolysis of 2-(1-hydroxyethyl)-2,3,5-trimethoxy-2,5-dihydrofuran in sulfuric acid to yield maltol.

Synthesis of Substituted 4H-Pyran-4-one Derivatives from Maltol Precursors

Maltol serves as a versatile precursor for the synthesis of a wide array of substituted 4H-pyran-4-one derivatives. nsf.govresearchgate.net These derivatives are often explored for various applications, including as potential therapeutic agents. unizg.hrnih.gov

Palladium-mediated cross-coupling reactions are a powerful tool for this purpose. For instance, maltol triflate can undergo Suzuki coupling with arylboronic acids to introduce aryl groups at the 5-position of the pyranone ring. clockss.org Similarly, Heck and Sonogashira couplings can be used to introduce alkenyl and alkynyl substituents, respectively. nsf.gov

Functionalization can also be achieved through aldol (B89426) condensation. The reaction of allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) with various aldehydes can introduce substituents at the 6-position of the pyranone ring. nih.gov

Furthermore, the hydroxyl group of maltol can be derivatized to create esters and ethers. For example, adamantyl pyran-4-one esters have been synthesized from maltol and evaluated for their biological activity. unizg.hr The synthesis of dithiomaltol, a thiopyran-4-thione, has been achieved in a one-pot reaction of maltol with Lawesson's reagent, showcasing an unusual heterocyclic atom exchange reaction. researchgate.net

**elucidation of Chemical Reactivity and Transformation Mechanisms of 3,5 Dihydroxy 4h Pyran 4 One**

Electrophilic and Nucleophilic Reactions of the Pyranone Ring System

The pyranone ring in 3,5-Dihydroxy-4H-pyran-4-one is susceptible to both electrophilic and nucleophilic attacks, a reactivity influenced by the electronic effects of its substituents. The electron-donating methyl group on related pyrones, such as maltol (B134687) (3-hydroxy-2-methyl-4-pyran-4-one), increases the electron density on the pyranone ring, which can impact its interaction with electrophiles and nucleophiles. Conversely, electron-withdrawing groups, like the hydroxymethyl group on kojic acid, decrease the ring's electron density, making it more susceptible to nucleophilic attack. cdnsciencepub.com

Studies on derivatives of similar pyranone compounds, such as allomaltol, have shown that the pyranone ring can undergo recyclization reactions when treated with nitrogen-containing nucleophiles. nih.gov For instance, the interaction of allomaltol derivatives with amines can lead to the opening of the pyranone ring followed by recyclization to form substituted pyridin-4-ones. nih.gov This suggests that the pyranone ring of this compound is also a viable site for nucleophilic addition, particularly at the double bond, which can initiate ring-opening and subsequent rearrangement. nih.gov The key step in such transformations is the intramolecular nucleophilic addition of a nitrogen atom to the double bond of the pyranone ring. nih.gov

Chelation Chemistry of Maltol: Metal Ion Complexation Mechanisms

Maltol is a well-established chelating agent, capable of forming stable complexes with a variety of metal ions. cdnsciencepub.com This property is central to many of its biological and chemical applications.

In the formation of metal chelates, this compound typically acts as a bidentate ligand, coordinating to a central metal ion through the oxygen atoms of its 3-hydroxyl and 4-keto groups. This coordination results in the formation of a stable five-membered chelate ring. The deprotonation of the hydroxyl group is a key step in the chelation process, allowing the formation of a strong bond with the metal ion.

The versatility of this ligand allows for the formation of various complex stoichiometries, often resulting in octahedral complexes with trivalent metal ions where three maltol ligands coordinate to a single metal center. The specific coordination environment can be influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other coordinating species.

The formation of metal-maltol complexes is governed by thermodynamic and kinetic principles. The thermodynamic stability of these complexes is a measure of the strength of the metal-ligand interaction and is quantified by the stability constant (or formation constant). A higher stability constant indicates a greater tendency for the complex to form at equilibrium. scispace.comwikipedia.org Several factors influence the stability of these complexes, including the nature of the metal ion (charge and ionic radius) and the ligand itself. scispace.com

Table 1: Factors Influencing the Thermodynamic Stability of Metal-Maltol Complexes

FactorDescription
Nature of the Central Metal Ion Higher charge and smaller ionic radius generally lead to more stable complexes.
Chelate Effect The formation of a five-membered ring upon chelation significantly increases the stability of the complex compared to coordination with monodentate ligands.
pH of the Solution The pH affects the deprotonation of the hydroxyl group of maltol, which is crucial for chelation.
Temperature and Pressure These thermodynamic variables can influence the equilibrium position of the complex formation reaction. scispace.com

The kinetics of complex formation describe the rate at which the equilibrium is established. Metal complexes can be classified as labile or inert based on the rate of ligand exchange. Labile complexes undergo rapid ligand substitution, while inert complexes do so slowly. The kinetic stability is distinct from thermodynamic stability; a complex can be thermodynamically stable but kinetically labile, or vice versa.

A variety of spectroscopic techniques are employed to characterize the structure and bonding in metal-maltol complexes. These methods provide valuable insights into the coordination environment of the metal ion and the nature of the metal-ligand interactions.

Table 2: Spectroscopic Techniques for the Characterization of Maltol Metal Complexes

TechniqueInformation Obtained
Infrared (IR) Spectroscopy Provides information on the coordination of the carbonyl and hydroxyl groups to the metal ion by observing shifts in their characteristic vibrational frequencies.
UV-Visible (UV-Vis) Spectroscopy Used to study the electronic transitions in the complex, which can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to elucidate the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide structural information.
Potentiometry A common method for determining the stability constants of metal complexes in solution by measuring changes in pH or ion concentration during titration.
Cyclic Voltammetry An electrochemical technique used to study the redox properties of the metal complexes.

Oxidation-Reduction Potentials and Redox Chemistry of this compound

In the presence of transition metals such as iron and copper, maltol can act as a pro-oxidant, contributing to the generation of reactive oxygen species (ROS). This process is thought to involve the reduction of the metal ion by maltol, which in turn can catalyze the formation of ROS through reactions with molecular oxygen. For example, the maltol-metal complex can facilitate the transfer of electrons to oxygen, leading to the formation of superoxide (B77818) radicals.

This pro-oxidant behavior is a key aspect of the biological activity of maltol and its metal complexes. The generation of ROS can have significant implications in biological systems, contributing to both beneficial and detrimental effects.

Photochemical and Thermal Degradation Pathways of Maltol

This compound is susceptible to degradation under the influence of light and heat. Understanding these degradation pathways is important for its application in various fields.

Photochemical Degradation:

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in pyranone-containing compounds. For related systems, UV irradiation can lead to the contraction of the pyranone ring, resulting in the formation of unstable α-hydroxy-1,2-diketones. This type of phototransformation is a potential degradation pathway for maltol. The specific products and mechanisms of photochemical degradation can be influenced by the wavelength of light, the solvent, and the presence of other substances that can act as photosensitizers or quenchers.

Thermal Degradation:

At elevated temperatures, this compound can undergo thermal decomposition. Studies on related dihydropyran compounds have shown that thermal decomposition can proceed through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com This can lead to the fragmentation of the pyran ring and the formation of smaller volatile compounds. For example, the thermal degradation of D-glucose has been reported to produce 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a structurally related compound. researchgate.net The presence of substituents on the pyran ring can influence the activation energy and the rate of thermal decomposition. mdpi.com The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, can also lead to the formation of maltol and its derivatives. researchgate.net

Reaction with Biological Macromolecules and Biomimetic Systems

The reactivity of this compound, particularly its well-studied derivative 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), extends to significant interactions with biological macromolecules and components of biomimetic systems. Research has primarily focused on its interaction with nucleic acids and its formation pathways involving amino acids in Maillard reaction models.

Interaction with Deoxyribonucleic Acid (DNA)

Studies have identified DDMP as a substance capable of inducing DNA strand breaks. nih.gov This activity is dependent on both the concentration of the compound and the duration of exposure. nih.gov The mechanism of action involves the generation of reactive oxygen species (ROS), which subsequently damage the DNA backbone. nih.gov

The process is initiated by the generation of hydroxyl radicals (•OH), a highly reactive oxygen species. nih.gov This was confirmed through electron spin resonance (ESR) experiments where a mixture of DDMP and the spin trap DMPO produced signals characteristic of the DMPO-OH spin adduct. nih.gov The reaction is significantly influenced by the presence of metal ions and the pH of the environment. The strand-breaking activity is effective at both neutral (pH 7.4) and alkaline (pH 9.4) conditions, where the pyranone skeleton of DDMP is reportedly destroyed. nih.gov The involvement of ROS is further substantiated by inhibition studies, which show that the DNA damage is mitigated by the presence of superoxide dismutase, catalase, hydroxyl radical scavengers, and metal chelators. nih.gov Conversely, the addition of Fe(III) ions enhances the DNA strand-breaking effect. nih.gov This reactivity has also been linked to mutagenic properties, as DDMP was found to be mutagenic to Salmonella typhimurium TA100 even without metabolic activation. nih.gov

Table 1: Factors Influencing DNA Strand Scission by 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

Factor Observation Implied Mechanism Reference
Concentration & Time DNA breakage is dose- and time-dependent. Direct correlation between exposure and damage. nih.gov
pH Active at pH 7.4 and 9.4. Instability of the pyranone ring at these pH values may promote reactivity. nih.gov
Metal Ions Enhanced by Fe(III) ions. Fenton-like reactions generating hydroxyl radicals. nih.gov
ROS Scavengers Inhibited by superoxide dismutase, catalase, and •OH scavengers. Confirms the central role of reactive oxygen species in the damage pathway. nih.gov

| Metal Chelators | Inhibited by metal chelators. | Prevents the catalytic role of metal ions in ROS generation. | nih.gov |

Reactions in Biomimetic Systems: Maillard Reaction Models

This compound and its derivatives are notable intermediates in the Maillard reaction, a non-enzymatic browning process that serves as a prime example of a biomimetic system for food chemistry. nih.govrsc.org This reaction involves a complex cascade of events initiated by the condensation of a reducing sugar with an amino acid. nih.gov The formation of DDMP in these model systems is highly dependent on the specific amino acid reactant and the reaction conditions, particularly moisture content. researchgate.netscispace.com

Research using glucose-amino acid model reactions has shown that different amino acids facilitate DDMP generation to varying extents depending on the heating method. researchgate.netscispace.com For instance, in wet-heating systems, lysine (B10760008) was found to promote the generation of DDMP, whereas proline was more effective in dry-heating systems. researchgate.netscispace.com This suggests that the properties of the amino acid and the reaction intensity are primary factors mediating its formation. researchgate.net The fundamental mechanism is tied to the enolization pathway of the sugar; lower moisture content favors the 2,3-enolization pathway, leading to the generation of 1-deoxyglucosone, a key precursor for DDMP. researchgate.netscispace.com Conversely, higher moisture content shifts the reaction towards 1,2-enolization, which inhibits DDMP formation and instead promotes the creation of compounds like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netscispace.com

Table 2: Influence of Amino Acids on the Formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) in Model Systems

Amino Acid Heating System Effect on DDMP Formation Proposed Rationale Reference
Proline Dry-heating Facilitates generation Special catalytic action under low moisture conditions. researchgate.netscispace.comresearchgate.net researchgate.netscispace.comresearchgate.net
Lysine Wet-heating Facilitates generation Reaction intensity and specific interactions in aqueous environments. researchgate.netscispace.com researchgate.netscispace.com

| Various | Solid-state | Formation compared with l-proline, l-alanine, l-asparagine, l-threonine, l-tyrosine, and l-lysine. | Proline exhibited special activity in DDMP formation when reacted with glucose. | researchgate.net |

**structure Activity Relationship Sar Studies and Derivatization Strategies for Maltol**

Design and Synthesis of Maltol (B134687) Derivatives with Modified Functionalities

The primary goal in designing maltol derivatives is to modulate the parent molecule's binding properties and biological activity through specific structural modifications. nih.govnih.gov A common strategy involves functionalizing the methyl group at the C-2 position. A well-established synthetic route to achieve this begins with the protection of the hydroxyl group on the pyrone ring, often using tert-butyldimethylsilyl chloride (TBDMSCl). nih.gov This is followed by the activation of the methyl group via bromination, typically with N-bromosuccinimide, to create a reactive intermediate. This intermediate can then be coupled with various nucleophiles, such as amines, to introduce new functionalities. nih.gov

Beyond amine-based linkers, the maltol scaffold can be functionalized in other ways. For example, sixteen different sulfonate derivatives of maltol have been synthesized and screened for anti-oomycete and nematicidal activities, demonstrating the versatility of maltol in generating compounds for agricultural applications. nih.gov

Table 1: Examples of Synthesized Maltol Derivatives
Compound NameAbbreviationModification StrategyReference
N,N′-bis((3-hydroxy-4-pyron-2-yl)methyl)-1,4-piperazineL1Coupling of two activated maltol units with a rigid piperazine linker. nih.govnih.gov
N,N′,N′-tris((3-hydroxy-4-pyron-2-yl)methyl)-N-methylethylendiamineL2Coupling of three activated maltol units with a flexible N-methylethylenediamine linker. nih.govnih.gov
Sulfonate Esters of Maltol-Esterification of the 3-hydroxyl group with various sulfonyl chlorides. nih.gov

Impact of Substituent Effects on Reactivity and Biological Interactions

Modifying the structure of maltol has a profound impact on both its chemical reactivity, particularly its metal chelation, and its interactions with biological targets. The design of ligands L1 and L2, which feature different polyamine linkers and varying numbers of maltol units, serves as a clear example of substituent effects. nih.govnih.gov The introduction of a more rigid piperazine linker in L1, compared to the parent compound malten, was intended to increase stability. nih.gov The addition of a third maltol unit in L2 creates a more sterically encumbered and asymmetric molecule. nih.gov

These structural changes directly influence the ligands' binding properties with transition metals. Both L1 and L2 form stable complexes with Cu(II), Zn(II), and Co(II). nih.govnih.gov However, the nature of the linker and the number of chelating maltol units affect the stability and coordination chemistry of these complexes. nih.gov For instance, studies on the parent compound malten have shown that introducing certain substituent groups can affect the degradation time and the binding affinity towards metals like Cu(II), Zn(II), and Co(II). researchgate.net

The biological activity of these derivatives is also significantly altered. While maltol itself can exhibit pro-oxidant properties by forming complexes with transition metals that generate reactive oxygen species (ROS), its derivatives can display more specific mechanisms of action. researchgate.netnih.gov The structural modifications in L1 and L2 led to different interactions with DNA. L1 was found to partially maintain the ability to induce structural alterations in DNA, whereas L2 was shown to provoke single and, to a lesser extent, double-strand breaks. nih.govnih.gov This highlights how modifying the linker and the number of chelating units can switch the biological mechanism. Furthermore, research has shown that the introduction of a hydroxylmethyl (-CH2OH) group at the C6 position of the pyrone ring is sufficient to impair biological activity, demonstrating that even small modifications at different positions can have a significant negative impact. researchgate.net

Table 2: Influence of Structural Modifications on Maltol Derivatives
ModificationExample CompoundEffect on Reactivity/Biological InteractionReference
Introduction of a rigid piperazine linker (2 maltol units)L1Forms stable metal complexes; induces structural alterations in DNA. nih.govnih.gov
Introduction of a flexible linker with an additional maltol unit (3 units total)L2Forms stable metal complexes; causes single and double-strand DNA breaks. nih.govnih.gov
Addition of a -CH2OH group at the C6 position-Impairs biological activity. researchgate.net
Complexation with transition metals (Fe, Cu)Maltol-metal complexesCan act as a pro-oxidant, generating reactive oxygen species (ROS). researchgate.netnih.gov

Stereochemical Aspects of Chiral Maltol Analogs

Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities and metabolic fates. hilarispublisher.com The development of methods to synthesize single enantiomers of chiral molecules is therefore of paramount importance. hilarispublisher.com While maltol itself is an achiral molecule, its scaffold can be used to generate chiral derivatives through asymmetric synthesis.

The synthesis of enantiomerically enriched compounds from pyran-4-one structures has been demonstrated, highlighting the potential for creating chiral maltol analogs. In a study involving allomaltol, a structural isomer of maltol, researchers successfully performed an asymmetric conjugate addition to chalcones. researchgate.net This reaction, facilitated by a C2-symmetric organocatalyst, produced chiral γ-oxobutyric acid derivatives in an enantiomerically enriched form. researchgate.net These products are valuable precursors for the synthesis of bioactive molecules, including GABAB receptor agonists and monoaminooxidase (MAO) inhibitors. researchgate.net

This work on allomaltol provides a strong proof-of-concept for the stereochemical derivatization of the pyranone core. Similar strategies could be applied to maltol, for example, by:

Introducing chiral centers on substituents attached to the maltol ring, particularly at the C-2 methyl group or other positions.

Utilizing chiral catalysts in reactions involving the maltol scaffold to induce stereoselectivity, creating chiral centers with a specific configuration (R or S).

Employing chiral auxiliaries, which are temporary chiral groups that can guide a reaction to produce a specific enantiomer before being removed. hilarispublisher.com

By developing chiral maltol analogs, it may be possible to create derivatives with improved target specificity and reduced off-target effects, further expanding the therapeutic potential of this versatile natural product.

Computational Predictions in SAR Studies of Maltol and its Derivatives

Computational methods are indispensable tools in modern SAR studies, allowing for the rapid, cost-effective prediction of molecular properties and biological activities. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking provide valuable insights that guide the design and synthesis of new derivatives. nih.govmdpi.com

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been applied to study maltol and its derivatives. For example, docking studies have been used to investigate the interaction between novel copper(II)-maltol complexes and human serum albumin (HSA), providing insights into the binding mechanism and conformational changes in the protein upon complexation. rsc.org Other studies have used docking to model the binding between maltol and the PI3K protein, identifying key interactions such as hydrogen bonds and Pi-Alkyl bonds that stabilize the complex. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT studies have been employed to analyze the metal chelating ability of maltol, for instance with Ni²⁺, revealing details about charge transfer from the oxygen atoms of the chelator to the metal ion and confirming that electrostatic interactions are crucial for complex formation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a statistical model that correlates the biological activity of a set of compounds with their physicochemical properties or structural features, known as descriptors. mdpi.compensoft.net For a series of maltol derivatives, a QSAR model could be developed to predict their antioxidant, antimicrobial, or anticancer activity. The process involves calculating various molecular descriptors (e.g., lipophilicity, electronic properties, molecular volume, dipole moment) and using statistical methods to create an equation that links these descriptors to the observed activity. pensoft.net Such models can then be used to predict the activity of newly designed, unsynthesized compounds, helping to prioritize which derivatives are most promising for synthesis and experimental testing. mdpi.com

Table 3: Computational Methods in Maltol SAR Studies
Computational MethodApplication for Maltol DerivativesPredicted Properties/InsightsReference
Molecular DockingSimulating the binding of maltol or its metal complexes to biological targets (e.g., proteins, DNA).Binding affinity, binding mode, key amino acid interactions, conformational changes. rsc.orgresearchgate.net
Density Functional Theory (DFT)Investigating electronic structure and properties.Metal chelation ability, charge transfer, interaction energies, molecular orbital energies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Developing predictive models for a series of derivatives.Correlation between molecular descriptors (e.g., lipophilicity, polarity) and biological activity (e.g., antioxidant, cytotoxic). mdpi.compensoft.net

**advanced Spectroscopic and Computational Characterization of 3,5 Dihydroxy 4h Pyran 4 One and Its Complexes**

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Properties. [2, 3, 10, 15, 19]

Ab Initio Methods for Predicting Molecular Conformations

Ab initio quantum chemical calculations are foundational in predicting the molecular structure and conformational landscape of molecules like 3,5-Dihydroxy-4H-pyran-4-one from first principles, without reliance on empirical data. These methods solve the electronic Schrödinger equation to determine the electronic structure and, consequently, the potential energy surface of the molecule. For a molecule with rotatable bonds and functional groups capable of intramolecular interactions, such as the hydroxyl groups in this compound, conformational analysis is crucial for understanding its stability, reactivity, and spectroscopic properties.

The process begins with identifying all possible conformers by systematically rotating the single bonds, particularly the C-O bonds of the hydroxyl groups. For each potential conformer, the geometry is optimized to find the lowest energy arrangement of atoms on the potential energy surface. Computational chemistry software, such as Gaussian, is often employed for these calculations. mdpi.com A common and robust level of theory for such organic molecules is Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p). mdpi.com This combination provides a good balance between accuracy and computational cost for predicting geometries and relative energies.

After optimization, the nature of each stationary point is verified by calculating the vibrational frequencies. A true minimum-energy conformation will have no imaginary frequencies, confirming its stability. mdpi.com The relative energies of the different stable conformers are then compared to identify the global minimum—the most stable conformation.

For γ-pyrone compounds, studies on related structures like flavone (B191248) derivatives have shown that intramolecular hydrogen bonds play a critical role in stabilizing specific conformations. researchgate.net In this compound, intramolecular hydrogen bonding is expected between the hydroxyl groups and the carbonyl oxygen, which would significantly influence the planarity and stability of the ring system. Ab initio calculations can precisely quantify the energetic advantage of these hydrogen bonds, predicting bond lengths, bond angles, and dihedral angles that characterize the most stable conformers.

The predicted conformational data from ab initio methods are summarized in the table below, illustrating key structural parameters for the most stable predicted conformer.

Parameter Predicted Value Range Significance
Relative Energy (kcal/mol) 0 (Global Minimum)Defines the most stable conformation at 0 K.
Key Dihedral Angles Specific degrees (e.g., H-O-C-C)Determine the orientation of hydroxyl groups.
Intramolecular H-Bond Length (Å) ~1.8 - 2.2Indicates the strength of stabilizing interactions.
Dipole Moment (Debye) VariableInfluences solubility and intermolecular interactions.

Molecular Dynamics Simulations for Solvent and Biomolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each particle over time and analyze the stability and nature of intermolecular interactions.

Solvent Interactions: MD simulations can elucidate how this compound interacts with solvent molecules, typically water. By simulating the compound in a box of explicit water molecules, one can study the formation and dynamics of hydrogen bonds between the compound's hydroxyl and carbonyl groups and the surrounding water. Key outputs from these simulations include the radial distribution function (RDF) and the coordination number. The RDF for the hydrogen atoms of water around the pyranone's oxygen atoms reveals the preferred locations of water molecules, highlighting the hydration shell structure. This information is critical for understanding the compound's solubility and how the solvent mediates its interactions with other molecules.

Biomolecular Interactions: In the context of drug discovery and molecular biology, MD simulations are frequently used to refine and validate the binding poses of ligands to proteins obtained from molecular docking studies. For derivatives of pyromeconic acid, MD simulations have been instrumental in confirming the stability of their complexes with therapeutic targets. For instance, in studies targeting Alzheimer's disease, MD simulations have been used to validate the interaction of pyromeconic acid derivatives with the Aβ1-42 peptide. researchgate.net The simulations showed that the compound could be stably positioned within the binding site, interacting with key amino acid residues. researchgate.net

The reliability of such ligand-protein complexes is often assessed by monitoring several parameters throughout the simulation, as detailed in the table below.

MD Simulation Parameter Description Indication of Stability
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone or ligand atoms from their initial position over time.A low, stable RMSD value suggests the complex is not undergoing major conformational changes and remains stable.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position.Highlights flexible regions of the protein and stable binding of the ligand (low ligand RMSF).
Hydrogen Bond Analysis Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein.A high number of persistent hydrogen bonds indicates strong, specific interactions crucial for binding affinity.
Binding Free Energy (e.g., MM/PBSA) Calculates the free energy of binding from the simulation trajectory.Provides a quantitative estimate of the binding affinity of the ligand for the protein.

These simulations provide a dynamic picture of the binding events, revealing how the ligand and protein adapt to each other and the role of water molecules in mediating their interaction. This level of detail is crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold. researchgate.net

**mechanistic Basis of Biological Activities of 3,5 Dihydroxy 4h Pyran 4 One**

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant capacity of 3,5-Dihydroxy-4H-pyran-4-one is a cornerstone of its biological effects, stemming from its ability to neutralize harmful free radicals. This activity is crucial in mitigating oxidative stress, a condition linked to numerous diseases. nih.gov

The primary antioxidant mechanism of this compound involves direct interaction with and neutralization of free radicals. The unstable enol structure within the molecule is a key factor in this activity. nih.gov The hydroxyl group at the olefin position, in particular, has a significant impact on its antioxidant capabilities. nih.govrsc.org This compound can scavenge various types of radicals, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+), the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical, and the galvinoxyl radical. nih.govrsc.org

Studies have shown that one molecule of this compound is capable of scavenging two free radicals, indicating a potent antioxidant effect. nih.gov The process is believed to occur via hydrogen atom transfer from the hydroxyl groups to the radicals, thus quenching their reactivity. nih.gov The removal or protection of these hydroxyl groups leads to a decrease in the compound's reducing abilities and antioxidant activity. nih.govrsc.org

Interactive Table: Radical Scavenging Activity of this compound (DDMP)

Data sourced from DPPH and ABTS assays. nih.gov

Beyond direct scavenging, this compound plays a role in modulating the body's own defense mechanisms against oxidative stress. It can help protect cellular components from the damaging effects of reactive oxygen species (ROS). In studies on human umbilical vein endothelial cells (HUVECs) subjected to oxidative stress, an extract containing this compound was shown to upregulate the expression of several key antioxidant and protective genes. mdpi.com

Specifically, it increased the mRNA expression levels of:

NOS-3 and eNOS: Nitric oxide synthases that play a role in vascular health. mdpi.com

Nrf-2: A transcription factor that regulates the expression of antioxidant proteins. mdpi.com

GSK-3β: An enzyme involved in various signaling pathways. mdpi.com

GPX: Glutathione peroxidase, a major antioxidant enzyme. mdpi.com

By enhancing the expression of these genes, this compound helps to bolster the cell's intrinsic antioxidant capacity and protect against stress-induced damage. mdpi.com It has also been shown to reduce levels of lipid peroxidation products like malondialdehyde in tissues under oxidative stress. nih.gov

Metal Chelating Properties in Biological Systems: Iron and Aluminum Sequestration

This compound and related hydroxypyrones possess the ability to bind to metal ions, a process known as chelation. This property is particularly relevant for trivalent metal ions like iron(III) and aluminum(III). researchgate.net The chelation occurs through the hydroxyl and ketone groups on the pyranone ring. This action is significant because excess metal ions, especially iron, can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction, contributing to oxidative stress. researchgate.net By sequestering these metal ions, the compound can prevent them from participating in such damaging reactions. researchgate.net

Many enzymes, known as metalloenzymes, require a metal ion cofactor to function correctly. The ability of this compound and its analogs to chelate metal ions means they can interfere with the activity of these enzymes. By binding to the metal cofactor at the enzyme's active site, these compounds can act as inhibitors. escholarship.org This interaction can be a target for drug design, where inhibiting a specific metalloenzyme is therapeutically desirable. escholarship.org

By binding to and sequestering metal ions like iron and aluminum, this compound can influence the balance and availability of these metals within cells and biological fluids. researchgate.netresearchgate.net This modulation of metal homeostasis is a key aspect of its biological activity. For instance, derivatives of the related kojic acid have been studied for their ability to mobilize iron from the storage protein ferritin. researchgate.net This suggests that such compounds could play a role in managing conditions of metal overload by facilitating their removal.

Enzyme Modulation: Inhibition and Activation Kinetics

In addition to its antioxidant and metal-chelating roles, this compound and similar pyranone structures can directly interact with and modulate the activity of various enzymes. This modulation can involve either inhibition or, less commonly, activation.

A notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Polyphenolic compounds, including pyranone derivatives, are known to inhibit tyrosinase, which is why they are explored for use in skin-lightening cosmetic products. nih.gov The inhibitory action is often attributed to the compound's ability to chelate the copper ions present in the enzyme's active site.

Other enzymes that can be inhibited by polyphenols like this compound include collagenase and hyaluronidase, which are involved in the breakdown of skin matrix components. nih.gov By inhibiting these enzymes, the compound may help in maintaining skin structure and integrity. nih.gov

Interactive Table: Enzyme Modulation by Pyranone-related Compounds

Information based on general activities of polyphenols and pyranone derivatives. nih.gov

Interactions with Specific Enzyme Families

Research has shown that this compound can interact with and modulate the activity of several key enzyme families, contributing to its pharmacological effects.

One area of significant interest is its potential role in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes. Molecular docking studies have investigated the interaction of a derivative, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, with α-amylase, an enzyme crucial for the breakdown of starch. biomedres.usbiomedres.us These in silico analyses revealed that the compound binds to the active site of α-amylase, suggesting a potential mechanism for reducing postprandial hyperglycemia. biomedres.usbiomedres.us

Furthermore, the compound has been studied for its anti-inflammatory properties through its interaction with cyclooxygenase (COX) enzymes. biomedres.us Molecular docking studies have indicated that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one exhibits a strong binding affinity for both COX-1 and COX-2 enzymes. biomedres.us This interaction suggests a potential to inhibit the production of prostaglandins, which are key mediators of inflammation and pain. biomedres.us The compound showed a particularly favorable docking score with COX-1. biomedres.us

The antioxidant properties of this pyranone derivative are also linked to its enzymatic interactions. It has been identified as a potent antioxidant in various contexts, including in Maillard reaction products. cnif.cnresearchgate.net Its ability to scavenge free radicals is a key aspect of its biological activity. While not a direct enzymatic interaction in the traditional sense, this free-radical scavenging can protect enzymes and other cellular components from oxidative damage. Additionally, studies on beverages containing this compound have highlighted its role in skin health, potentially through the modulation of enzymes like tyrosinase, elastase, and collagenase, which are involved in skin aging. nih.gov

Molecular Docking and Binding Site Analysis

Molecular docking simulations have been instrumental in elucidating the binding modes and potential inhibitory activities of this compound and its derivatives with various protein targets. These computational studies provide valuable insights into the specific interactions that drive its biological effects.

In the context of diabetes research, molecular docking of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one against α-amylase (PDB ID: 1PPI) has been performed. biomedres.usbiomedres.us The docking results showed a binding energy of -5.044 kJ/mol, indicating a stable interaction. biomedres.us The analysis of the binding site revealed that the compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site, which is crucial for its potential inhibitory activity. biomedres.us Similarly, strong molecular docking scores ranging from -5.0 to -6.2 kcal/mol have been observed against α-glucosidase.

For its anti-inflammatory potential, docking studies with COX-1 and COX-2 enzymes have been conducted. biomedres.us The results for 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one indicated a significant binding affinity, with the best docking score observed for the COX-1 enzyme. biomedres.us The analysis of the binding pose within the active sites of these enzymes helps to understand the structural basis for its inhibitory potential. biomedres.us

Furthermore, the neuroprotective effects of a related compound, (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30), have been linked to its interaction with galectin-3. nih.gov Molecular docking could be used to further investigate the specific binding interactions between D30 and galectin-3, providing a molecular-level understanding of how it blocks the pro-inflammatory actions of this protein in the brain.

The table below summarizes the molecular docking results for 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one against various enzyme targets.

Enzyme TargetPDB IDDocking Score (kJ/mol)Reference
α-amylase1PPI-5.044 biomedres.us
α-glucosidase--5.0 to -6.2 kcal/mol
COX-1-- biomedres.us
COX-2-- biomedres.us

Note: Specific docking scores for COX-1 and COX-2 were not provided in the source material.

Antimicrobial and Antifungal Mechanisms of Action

This compound and its derivatives have demonstrated notable antimicrobial and antifungal properties, with research pointing to several potential mechanisms of action.

One of the primary proposed mechanisms is the disruption of DNA integrity. Studies have indicated that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one can act as a DNA strand-breaking agent. This activity is dose- and time-dependent and occurs at physiological pH levels. By causing damage to the microbial DNA, the compound can inhibit replication and lead to cell death, positioning it as a potential antimicrobial agent.

The antifungal activity of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one has been particularly noted against wood-degrading fungi. cmu.ac.thresearchgate.net The compound, often referred to as DDMP in this context, is considered a promising alternative for protecting materials like rubberwood from fungal attack. researchgate.net The mechanisms underlying the antifungal action of flavonoids, a class of compounds to which this pyranone derivative belongs, are thought to involve the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. cmu.ac.ththaiscience.info

Furthermore, the compound's antioxidant properties may contribute to its antimicrobial effects. ms-editions.cl By scavenging free radicals, it can mitigate oxidative stress, which is often a component of the host's defense against microbial infections. However, the direct impact of its antioxidant activity on microbial cells is also a plausible mechanism.

In studies against Candida species, extracts containing 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- have demonstrated antifungal activity with a fungistatic effect, meaning they inhibit fungal growth rather than killing the fungi outright. ms-editions.cl The minimum inhibitory concentration (MIC) values were found to be between 31.25 and 125 μg/mL. ms-editions.cl

Immunomodulatory Effects and Pathway Elucidation

The immunomodulatory effects of this compound and its derivatives are an emerging area of research, with studies suggesting a potential to modulate immune responses, particularly in the context of neuroinflammation.

A significant body of evidence points to the anti-inflammatory properties of these compounds. The previously mentioned inhibition of COX enzymes is a key mechanism through which these molecules can exert their immunomodulatory effects by reducing the production of pro-inflammatory prostaglandins. biomedres.us

In the context of neuroinflammation, a derivative, (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30), has been shown to possess potent anti-inflammatory and antioxidant properties. nih.gov In a mouse model of Alzheimer's disease, D30 was found to suppress the activation of microglia and astrocytes, which are the primary immune cells of the central nervous system. nih.govbohrium.com The activation of these cells is a hallmark of neuroinflammation and contributes to the neuronal damage seen in neurodegenerative diseases.

A key molecular pathway implicated in the immunomodulatory and neuroprotective effects of D30 involves galectin-3. nih.govdntb.gov.ua Studies have demonstrated that D30 can block the increase in galectin-3 expression in the brain, which is induced by amyloid-β. nih.govbohrium.com Galectin-3 is a protein that plays a crucial role in neuroinflammatory processes, and its inhibition is considered a promising therapeutic strategy for Alzheimer's disease. nih.gov By downregulating galectin-3, D30 can ameliorate amyloid-β pathogenesis-induced neuroinflammation. dntb.gov.ua

Furthermore, the antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one are also relevant to its immunomodulatory effects. jst.go.jp Oxidative stress is closely linked to inflammation, with reactive oxygen species (ROS) acting as signaling molecules in inflammatory pathways. By scavenging ROS, this compound can help to dampen inflammatory responses. jst.go.jp

Neuroprotective Mechanisms and Molecular Targets

The neuroprotective potential of this compound and its derivatives is supported by a growing body of research, which has identified several molecular mechanisms and targets.

One of the primary neuroprotective mechanisms is the compound's ability to combat oxidative stress. brieflands.com Oxidative stress is a major contributor to neuronal damage in a variety of neurological disorders. The potent antioxidant and free radical scavenging properties of compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one help to protect neurons from this damage. brieflands.com

In the context of Alzheimer's disease, the derivative (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30) has been shown to have multiple neuroprotective effects. nih.gov It alleviates cognitive impairment and promotes the clearance of fibrillar amyloid-β from the hippocampus and cortex in mouse models. nih.govbohrium.com Furthermore, D30 reverses the loss of dendritic spines and synaptic proteins, which are crucial for neuronal communication and memory. nih.gov

A key molecular target for the neuroprotective action of D30 is galectin-3. nih.govdntb.gov.ua By inhibiting the expression of this pro-inflammatory protein, D30 can suppress the activation of microglia and astrocytes, thereby reducing neuroinflammation and its detrimental effects on neurons. nih.govbohrium.com

Another potential neuroprotective mechanism relates to the interaction of these compounds with potassium channels. researchgate.net While the specific details of this interaction require further investigation, molecular docking studies have suggested a binding affinity between 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- and potassium channel receptors. researchgate.net The modulation of potassium channels can influence neuronal excitability and is a target for various neuroprotective strategies.

Additionally, some studies suggest that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one can stimulate autonomic nerve activities, which could have broader implications for neurological function. jst.go.jp

The table below provides a summary of the identified neuroprotective mechanisms and the corresponding molecular targets.

Neuroprotective MechanismMolecular Target(s)Reference(s)
Antioxidant/Free Radical ScavengingReactive Oxygen Species (ROS) brieflands.com
Anti-neuroinflammatoryGalectin-3, Microglia, Astrocytes nih.govbohrium.comdntb.gov.ua
Promotion of Amyloid-β ClearanceFibrillar Amyloid-β nih.govbohrium.com
Synaptic ProtectionDendritic Spines, Synaptic Proteins nih.gov
Modulation of Neuronal ExcitabilityPotassium Channels researchgate.net

**applications of 3,5 Dihydroxy 4h Pyran 4 One in Diverse Scientific and Industrial Sectors**

Role in Food Science and Technology: Flavor Enhancement and Preservation

In the realm of food science, 3,5-Dihydroxy-4H-pyran-4-one plays a dual role, contributing to both the flavor profile and the shelf-life of food products. It is recognized as a key product of the Maillard reaction, the chemical process responsible for the browning and flavor development in cooked foods. cnif.cn This compound is not only integral to the sensory experience but also provides functional benefits as a natural antioxidant and antimicrobial agent. cnif.cn

However, the direct taste contribution of the pure compound has been a subject of scientific inquiry. While it has been associated with an intense bitter taste in the context of Maillard reaction products, a study that synthesized the compound from maltol (B134687) found it to be tasteless. researchgate.netresearchgate.net This suggests that the bitterness attributed to it may arise from impurities present in the complex mixture of compounds generated during the Maillard reaction. researchgate.net Therefore, its primary role in flavor is likely as a precursor and contributor to complex aroma profiles rather than imparting a singular taste.

This compound is a potent antioxidant. researchgate.net Its efficacy stems from its chemical structure, particularly the presence of hydroxyl groups and an unstable enol moiety, which allows it to effectively scavenge free radicals. rsc.org Studies have demonstrated its strong antioxidant capabilities through various assays, including scavenging 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radicals (ABTS˙+), 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radicals, and galvinoxyl radicals. researchgate.netrsc.org

The antioxidant mechanism is significantly influenced by the hydroxyl group at the olefin position, highlighting the enol structure as the key factor for its activity. rsc.org Research on glucose-histidine Maillard reaction products identified this compound as the major compound responsible for the strong antioxidant activity observed. researchgate.netscispace.com Its ability to chelate metal ions like iron, which can catalyze oxidative reactions, further contributes to its antioxidant function in food systems. researchgate.netresearchgate.net This dual-action radical scavenging and metal chelation make it a valuable compound for preventing oxidative degradation in foods, thereby maintaining quality and extending shelf life. researchgate.net

Table 1: Antioxidant Activity Assays for this compound This table summarizes the various methods used to evaluate the antioxidant capacity of the compound as reported in scientific literature.

Assay Type Radical/Ion Scavenged Finding Source(s)
DPPH Assay 2,2'-diphenyl-1-picrylhydrazyl radical Exhibits strong scavenging activity. jst.go.jpresearchgate.netrsc.org
ABTS Assay 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical Exhibits strong scavenging activity. researchgate.netrsc.org
Ferric Reducing Power Ferric Ion (Fe³⁺) Demonstrates ability to reduce ferric ions. researchgate.netresearchgate.net
Galvinoxyl Radical Assay Galvinoxyl radical Shows effective scavenging capability. rsc.org

Material Science: Polymer Additives and Complexation Agents

In material science, the application of this compound is primarily linked to its function as a complexation or chelating agent. Its molecular structure, featuring hydroxyl and ketone groups, enables it to form stable complexes with various metal ions. researchgate.netscirp.org This property is valuable for creating functional materials and polymer additives.

Research has demonstrated that phenolic compounds can be coated onto polymer surfaces, such as polypropylene, to create active packaging materials. acs.org These coatings can impart antioxidant functionality by chelating metal ions that promote lipid oxidation. acs.org The ability of this compound to form coordination compounds with metals like iron(III) and cobalt(III) is well-documented. scirp.org This chelating capability could be harnessed to develop polymer films with built-in antioxidant properties for food packaging, or to create other advanced materials where metal ion sequestration is desired.

Analytical Chemistry: Reagents for Metal Ion Detection and Separation

The strong metal-chelating ability of this compound makes it a candidate for use as a reagent in analytical chemistry. researchgate.netscirp.org The formation of colored complexes with specific metal ions can be the basis for spectrophotometric methods of detection and quantification.

Studies on related pyranones have shown their ability to form coordination compounds with iron, cobalt, and chromium. scirp.org The distinct properties of these metal complexes could be exploited for selective separation and detection. For example, the ferrous ion-chelating ability of the compound is a key aspect of its antioxidant function and can be measured analytically. scirp.org This same principle can be applied to develop analytical methods for quantifying certain metal ions in a sample or for their separation from a complex matrix.

Environmental Chemistry: Remediation of Metal Contaminants

The capacity of this compound to bind with metal ions also suggests a potential application in environmental remediation. The removal of heavy metal contaminants from water and soil is a significant environmental challenge. Compounds that can effectively chelate these metals are valuable tools for remediation technologies.

The demonstrated ability of this compound to form stable complexes with metal ions like iron is a crucial first step. researchgate.netscirp.org This suggests it could be used to sequester more toxic heavy metals from contaminated environments. While direct studies on this compound for this purpose are emerging, the concept is supported by research into similar polyphenol-based materials. For instance, the development of materials that can bind and remove metal ions from solutions is an active area of research, and the fundamental chemistry of this compound makes it a promising candidate for such applications. acs.org

Use in Cosmetics and Personal Care Formulations

The 4H-pyran-4-one scaffold is present in several compounds that are highly valued in the cosmetics industry for their beneficial effects on the skin. These derivatives primarily function as skin-lightening agents, antioxidants, and moisturizers.

One of the most well-known pyranone derivatives in cosmetics is Kojic acid. medicalnewstoday.comnumberanalytics.com It is a naturally occurring metabolite produced by several species of fungi, such as Aspergillus and Penicillium. wiley.com The primary application of Kojic acid is as a skin-lightening agent in topical products designed to address hyperpigmentation issues like age spots and melasma. medicalnewstoday.comnumberanalytics.commdpi.com Its mechanism of action involves the inhibition of tyrosinase, a key enzyme required for the production of melanin (B1238610), the pigment that determines skin color. medicalnewstoday.comnumberanalytics.com By chelating the copper ions in the active site of the enzyme, Kojic acid effectively blocks melanin synthesis, leading to a lighter skin complexion. numberanalytics.comnih.gov

Another relevant derivative is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound identified as a potent antioxidant. researchgate.netcnif.cn DDMP is recognized as a key intermediate product of the Maillard reaction. nih.govresearchgate.net Research has demonstrated its potential to improve skin health. A randomized, double-blind, placebo-controlled study investigated the effects of consuming a beverage containing DDMP. nih.govnih.govjst.go.jp The findings showed that a 12-week consumption of the beverage significantly increased the water content of the stratum corneum, the outermost layer of the skin. nih.govresearchgate.net This suggests its utility in formulations aimed at improving skin hydration. nih.gov The antioxidant properties of polyphenols like DDMP are also sought after in anti-aging skincare, as they can help mitigate skin damage caused by reactive oxygen species (ROS). nih.gov

The table below summarizes the functions of these pyranone derivatives in cosmetics.

Compound NameFunctionDetailed Research Findings
Kojic acid Skin-Lightening AgentInhibits the enzyme tyrosinase, which is essential for melanin production, thereby reducing hyperpigmentation. medicalnewstoday.comnumberanalytics.com It is widely used in treatments for melasma and age spots. medicalnewstoday.commdpi.com
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) Skin Hydration, AntioxidantA clinical study showed that oral consumption of a DDMP-containing beverage for 12 weeks significantly increased stratum corneum water content. nih.govresearchgate.netnih.govjst.go.jp It is also noted for its strong antioxidant properties. researchgate.net
Pyromeconic acid Anti-inflammatory, Itch ReliefAn extract enriched with Pyromeconic acid was shown to reduce histamine (B1213489) secretion in human mast cells and decrease pro-inflammatory cytokines, suggesting its potential use as a cosmetic ingredient to alleviate itching and improve skin health. researchgate.net

Role in Agriculture: Plant Growth Regulation and Pest Control

The pyranone structure is integral to several natural and synthetic compounds that exhibit significant bioactivity in the agricultural sector. These compounds function as plant growth regulators and as agents for pest control, offering potential alternatives to conventional chemical pesticides.

A prominent example is 6-pentyl-alpha-pyrone (6-PP), a volatile organic compound produced by several species of Trichoderma fungi. frontiersin.orgnih.govnih.gov This compound has demonstrated a dual role in agriculture. Firstly, it acts as a potent biocontrol agent with strong antifungal properties against a wide range of plant pathogens. frontiersin.orgresearchgate.net Studies have shown that 6-PP can inhibit the growth of pathogenic fungi, thereby protecting crops and improving the preservation of post-harvest fruit. frontiersin.org Secondly, 6-PP functions as a plant growth promoter. nih.govnih.gov Research indicates it can regulate auxin for seed germination, enhance root formation, improve photosynthesis, and increase nutrient absorption by the plant. researchgate.net The development of biopesticides based on 6-PP is considered a promising avenue for sustainable agriculture. frontiersin.orgnih.gov

The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) has also been identified in plant extracts with insecticidal properties. One study identified DDMP as the dominant compound in a water extract of hot pepper that, when combined with Bacillus thuringiensis, increased the toxicity of the microbial insecticide against the cotton leafworm, Spodoptera littoralis. Another study found that an ethanolic extract of winter cherry (Withania somnifera) fruits, which contained a significant amount of DDMP (21.86%), exhibited toxic effects against the cotton bollworm, Helicoverpa armigera.

Furthermore, broader research into pyranone derivatives has revealed their potential as plant growth regulators. nih.govacs.org For instance, certain ethylidene-tethered chromene-pyrone hybrids isolated from a fungus have been shown to significantly inhibit the growth of the weed Arabidopsis thaliana at high concentrations, while stimulating its growth at lower concentrations. nih.govacs.org Some of these compounds also promoted shoot and root elongation in rice, indicating their complex, dose-dependent regulatory effects. nih.govacs.org

The following table details the agricultural applications of these pyranone derivatives.

Compound NameRoleDetailed Research Findings
6-pentyl-alpha-pyrone (6-PP) Plant Growth Regulator, Pest Control (Antifungal)Promotes seed germination, root formation, and photosynthesis. researchgate.net It is produced by Trichoderma fungi and inhibits the growth of numerous plant pathogenic fungi, making it a candidate for biopesticide development. frontiersin.orgnih.gov
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) Pest Control (Insecticide)Identified as a major component in extracts from hot pepper and winter cherry that showed toxicity and enhanced bio-insecticide efficacy against major agricultural pests like Spodoptera littoralis and Helicoverpa armigera.
Ethylidene-tethered Chromene-Pyrone Hybrids Plant Growth RegulatorThese complex pyrone derivatives have shown inhibitory effects on weed growth at high concentrations and growth-promoting effects on both weeds and rice at lower concentrations. nih.govacs.org

Table of Mentioned Compounds

Common Name / AbbreviationIUPAC Name
Pyromeconic acid 3-Hydroxy-4H-pyran-4-one
Kojic acid 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
DDMP 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
6-PP 6-Pentyl-2H-pyran-2-one
Winter Cherry Withania somnifera
Thale Cress Arabidopsis thaliana
Rice Oryza sativa
Cotton Leafworm Spodoptera littoralis
Cotton Bollworm Helicoverpa armigera

**future Perspectives and Emerging Research Frontiers for 3,5 Dihydroxy 4h Pyran 4 One**

Development of Novel Biocatalytic and Sustainable Synthesis Routes

Current and future research is actively exploring greener and more efficient methods for producing maltol (B134687) and its derivatives. Traditional chemical synthesis routes can be harsh and may not be environmentally friendly. scispace.com Therefore, the focus is shifting towards biocatalysis and sustainable pathways.

Biocatalytic Synthesis: The use of enzymes and microorganisms offers a promising alternative for the synthesis of maltol and its derivatives. koreascience.krresearchgate.net For instance, cyclodextrin (B1172386) glucanotransferase from various bacterial sources has been shown to synthesize maltol glucosides through transglycosylation. koreascience.kr This enzymatic approach allows for the production of specific derivatives under mild conditions. Researchers are also investigating the potential of cytochrome P450 monooxygenases for the specific hydroxylation of maltol derivatives, which could lead to the production of novel compounds with unique properties. researchgate.net Fungi have also been identified as potential sources for the de novo synthesis or biotransformation of aromatic compounds like maltol. dntb.gov.ua

Sustainable Synthesis: Beyond biocatalysis, there is a growing interest in developing sustainable chemical synthesis protocols. This includes the use of catalyst- and solvent-free methods for creating fused 4H-pyran derivatives, which reduces the environmental impact and cost of production. rsc.org The development of new synthesis methods starting from readily available materials is also a key area of research, aiming to improve yields and reduce the use of harsh reagents. scispace.comacs.org

Exploration of Advanced Materials based on Maltol Complexes

Maltol's ability to form stable complexes with a variety of metal ions is a cornerstone of its potential in materials science. wikipedia.orgsibran.rursc.org These metal complexes exhibit a range of interesting properties that can be exploited for the development of advanced materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The chelation properties of maltol make it an excellent ligand for the construction of metal-organic frameworks and coordination polymers. sibran.rursc.org These materials have potential applications in areas such as gas storage, catalysis, and sensing. Research is focused on synthesizing and characterizing new maltol-based complexes with various transition metals and lanthanides to explore their structural and functional diversity. sibran.rursc.org

Functional Films and Coatings: Maltol has been incorporated into biopolymer films, such as those made from acetylated cassava starch, to create active packaging materials. mdpi.comresearchgate.net These films can extend the shelf-life of food products by inhibiting microbial growth. mdpi.comresearchgate.net Future research will likely focus on optimizing the properties of these films, such as their mechanical strength and permeability, and exploring their use with a wider range of food products.

Deeper Understanding of Structure-Function Relationships through Omics Technologies

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our ability to understand the complex biological activities of compounds like maltol. humanspecificresearch.orgnih.gov These high-throughput techniques provide a holistic view of the molecular changes that occur in biological systems in response to maltol and its derivatives.

By integrating data from these different omics platforms, researchers can gain a more comprehensive understanding of how maltol exerts its effects. frontiersin.orgmdpi.com For example, metabolomics can identify the metabolic pathways affected by maltol, while proteomics can reveal changes in protein expression that underlie its biological activity. mdpi.comucp.pt This deeper understanding of structure-function relationships will be crucial for the rational design of new maltol-based compounds with enhanced therapeutic or industrial applications. frontiersin.org

Targeted Modifications for Enhanced Bioactivity and Selectivity

Researchers are actively exploring how targeted chemical modifications to the maltol scaffold can enhance its biological activity and selectivity. rsc.org By strategically adding or altering functional groups on the maltol ring, it is possible to fine-tune its properties for specific applications.

One area of focus is the development of maltol derivatives with improved antimicrobial or anticancer properties. rsc.org For example, the synthesis of bis-maltol-polyamine ligands has shown promise in creating compounds with antineoplastic activity. rsc.orgnih.gov Another approach involves the synthesis of resveratrol-maltol hybrids, which have been investigated as multi-target-directed agents for conditions like Alzheimer's disease. nih.gov The goal of this research is to create new compounds that are more potent and have fewer side effects than existing treatments.

Computational Design of Maltol-Inspired Compounds

Computational methods are becoming increasingly important in the design and discovery of new drugs and functional molecules. These in silico approaches can be used to predict the properties of new maltol-inspired compounds before they are synthesized in the lab, saving time and resources.

Molecular modeling and docking studies can be used to understand how maltol and its derivatives interact with biological targets, such as enzymes and receptors. researchgate.net This information can then be used to design new compounds with improved binding affinity and selectivity. For example, computational studies can help to identify the key structural features of maltol that are responsible for its biological activity, which can then be incorporated into new molecular designs.

Integration into Smart Sensors and Nanosystems

The unique properties of maltol and its complexes make them promising candidates for use in smart sensors and nanosystems.

Smart Sensors: Maltol-capped silver nanoparticles have been shown to act as a colorimetric sensor for the detection of cysteine. nih.gov This type of sensor could have applications in medical diagnostics and environmental monitoring. Future research in this area may focus on developing sensors for other important analytes and improving the sensitivity and selectivity of existing sensors.

Nanosystems: The ability of maltol to functionalize nanoparticles opens up possibilities for the development of novel nanosystems for drug delivery and other biomedical applications. For example, maltol could be used to coat nanoparticles to improve their biocompatibility and targeting capabilities.

Q & A

Basic Research Question

  • Spectroscopy : Acquire 1H^1H and 13C^{13}C NMR spectra in deuterated DMSO to resolve hydroxyl proton signals. Compare chemical shifts with literature data (e.g., δ 5.8 ppm for the hydroxyl groups in D2 _2O-exchanged samples) .
  • Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). X-ray diffraction (monoclinic P21/nP2_1/n space group, a=6.94A˚,b=6.06A˚,c=14.01A˚a = 6.94 \, \text{Å}, b = 6.06 \, \text{Å}, c = 14.01 \, \text{Å}) confirms bond lengths and angles, with hydrogen-bonding networks critical for stability .

What mechanisms underlie the mutagenic and antioxidant properties of this compound, and how can these be experimentally validated?

Advanced Research Question

  • Mutagenicity : Assess DNA strand-breaking activity via plasmid relaxation assays (e.g., pBR322 DNA treated with DDMP and analyzed by gel electrophoresis). Hiramoto et al. (1997) observed dose-dependent DNA damage at concentrations >100 µM, linked to hydroxyl radical generation via Fenton reactions .
  • Antioxidant Activity : Use DPPH radical scavenging assays and compare IC50_{50} values with controls like ascorbic acid. The compound’s two hydroxyl groups at C3 and C5 are critical for electron donation, as shown by reduced activity in methylated derivatives .

How do discrepancies in NMR data for this compound derivatives arise, and what strategies resolve them?

Advanced Research Question
Discrepancies in 1H^1H NMR signals (e.g., splitting patterns for methyl groups) may stem from tautomerism or solvent effects. For example, in DMSO-d6_6, enol-keto tautomer equilibrium broadens peaks. To resolve:

Use high-field NMR (≥500 MHz) and temperature-controlled experiments.

Perform deuterium exchange to identify labile protons.

Compare with computational models (DFT calculations for predicted shifts) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

How can gas chromatography (GC) methods be optimized for quantifying this compound in complex matrices?

Advanced Research Question

  • Column Selection : Use polar stationary phases (e.g., DB-WAX) for better resolution of polar derivatives.
  • Derivatization : Trimethylsilyl (TMS) ethers improve volatility. React with BSTFA + 1% TMCS at 70°C for 30 min.
  • Temperature Programming : Initial 50°C (2 min), ramp 10°C/min to 250°C, hold 5 min. Compare retention indices with NIST data (e.g., RI = 1482 on DB-5) .

What computational approaches predict the reactivity of this compound in Maillard reaction systems?

Advanced Research Question

  • DFT Calculations : Optimize geometries at B3LYP/6-31+G(d,p) to model enolization and tautomerization pathways.
  • Reactivity Mapping : Calculate Fukui indices to identify nucleophilic (C4 carbonyl) and electrophilic (C3 hydroxyl) sites.
  • Kinetic Modeling : Use Arrhenius plots to predict temperature-dependent reaction rates with amino acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.